molecular formula C46H74O20S B1259160 积雪草皂甙 I CAS No. 382148-47-2

积雪草皂甙 I

货号: B1259160
CAS 编号: 382148-47-2
分子量: 979.1 g/mol
InChI 键: SKFWOYHZBNAJGA-YAOMZRCFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

βακοπασίδη I 在科学研究中有着广泛的应用:

作用机制

βακοπασίδη I 通过多种机制发挥作用:

6. 与相似化合物的比较

βακοπασίδη I 是一个称为 βακοπασίδη 的三萜皂苷家族的一部分。类似的化合物包括:

    βακοπασίδη II: Bacopa monnieri 中的另一种皂苷,具有相似的药理特性。

    βακοπασίδη III: 表现出神经保护和认知增强作用。

    βακοπασίδη IV: 以其抗氧化和抗炎活性而闻名

βακοπασίδη I 的独特性: βακοπασίδη I 以其强大的抗氧化和抗抑郁作用而著称,使其成为研究和治疗应用中一种有价值的化合物 .

安全和危害

Bacopaside I may cause long-lasting harmful effects to aquatic life. It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant .

未来方向

Bacopaside I has shown potential in neutralizing the KA-induced excitotoxic seizures in neurons. It has also been found to reduce the viability, proliferation, and migration and invasiveness of breast cancer cell lines, suggesting synergy between Bacopaside I and other compounds .

准备方法

合成路线和反应条件: βακοπασίδη I 主要通过一系列溶剂提取和色谱技术从Bacopa monnieri 中提取。植物材料通常在进行提取之前先进行干燥和粉末化,然后用甲醇或乙醇等溶剂进行提取。随后,使用高效液相色谱 (HPLC) 等色谱方法纯化提取物以分离 βακοπασίδη I .

工业生产方法: βακοπασίδη I 的工业生产涉及从Bacopa monnieri 中进行大规模提取。该过程包括:

化学反应分析

反应类型: βακοπασίδη I 会发生各种化学反应,包括:

常用试剂和条件:

形成的主要产物: 从这些反应中形成的主要产物包括 βακοπασίδη I 的各种衍生物,每种衍生物都可能具有不同的生物活性 .

相似化合物的比较

Bacopaside I is part of a family of triterpene saponins known as bacopasides. Similar compounds include:

Uniqueness of Bacopaside I: Bacopaside I stands out due to its potent antioxidant and antidepressant-like effects, making it a valuable compound for research and therapeutic applications .

属性

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H74O20S/c1-21(2)14-22-16-59-46-19-45(20-60-46)23(37(46)44(22,7)54)8-9-28-42(5)12-11-29(41(3,4)27(42)10-13-43(28,45)6)64-40-36(66-38-33(52)30(49)25(15-47)62-38)35(24(48)17-58-40)65-39-34(53)32(51)31(50)26(63-39)18-61-67(55,56)57/h14,22-40,47-54H,8-13,15-20H2,1-7H3,(H,55,56,57)/t22-,23-,24+,25+,26-,27+,28-,29+,30+,31-,32+,33-,34-,35+,36-,37+,38+,39+,40+,42+,43-,44+,45+,46-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFWOYHZBNAJGA-YAOMZRCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)COS(=O)(=O)O)O)O)O)OC9C(C(C(O9)CO)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C[C@@H]1CO[C@]23C[C@]4(CO2)[C@@H]([C@H]3[C@@]1(C)O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)COS(=O)(=O)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H74O20S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

979.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

382148-47-2
Record name Bacopaside I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0382148472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BACOPASIDE I
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36B8WUA361
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is Bacopaside I and where is it found?

A1: Bacopaside I is a triterpenoid saponin primarily isolated from the medicinal plant Bacopa monnieri (L.) Wettst., commonly known as Brahmi. [, , , , , ] This plant has been used in traditional Ayurvedic medicine for centuries as a memory enhancer and nerve tonic. [, ]

Q2: What is the chemical structure of Bacopaside I?

A2: Bacopaside I is a dammarane-type triterpenoid saponin, meaning it has a core structure consisting of a four-ring system (three six-membered rings and one five-membered ring). It also possesses sugar moieties attached to this core structure. While the exact spectroscopic data may vary slightly between studies, researchers have characterized it using techniques like NMR and mass spectrometry. [, , , , ]

Q3: How does Bacopaside I exert its effects on the nervous system?

A3: While the exact mechanisms are still under investigation, research suggests that Bacopaside I contributes to neuroprotection through various pathways:

  • Antioxidant activity: Bacopaside I exhibits antioxidant properties, protecting the brain from damage caused by free radicals. It increases the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). [, ] This helps to neutralize harmful reactive oxygen species and reduce oxidative stress.
  • Cerebral energy metabolism: Studies indicate that Bacopaside I improves energy metabolism in the brain. It enhances ATP content, energy charge, and the activity of crucial enzymes like Na+/K+ ATPase and Ca2+/Mg2+ ATPase, which are vital for neuronal function. []
  • Neurotransmitter modulation: There is evidence suggesting that Bacopaside I may influence neurotransmitter systems, particularly the noradrenergic system. [] This could contribute to its potential antidepressant-like effects.
  • Amyloid-beta clearance: Research in animal models of Alzheimer's disease suggests that Bacopaside I might enhance the clearance of amyloid-beta plaques, a hallmark of the disease. [] This clearance may be linked to the compound's ability to modulate the immune system and promote phagocytosis.

Q4: What are the potential therapeutic applications of Bacopaside I?

A4: Research on Bacopaside I points towards its potential use in addressing several health conditions:

  • Cognitive enhancement: Bacopaside I has shown promise in preclinical studies for improving memory and learning. [, ] It is thought to enhance synaptic plasticity, which is crucial for memory formation.
  • Neurodegenerative diseases: Due to its neuroprotective properties, Bacopaside I is being investigated for its potential in managing conditions like Alzheimer's disease [, ] and Parkinson's disease. []
  • Depression and anxiety: Studies suggest that Bacopaside I may exhibit antidepressant-like effects, possibly by influencing the noradrenergic system and reducing oxidative stress. [, ]
  • Stroke recovery: Preclinical research indicates that Bacopaside I might help reduce brain damage and improve functional recovery after a stroke. [, ]

Q5: How is Bacopaside I absorbed and metabolized in the body?

A5: While detailed pharmacokinetic studies on Bacopaside I are still limited, researchers have developed methods for quantifying its levels in biological samples like serum, urine, and feces. [, ] This allows for the study of its absorption, distribution, metabolism, and excretion (ADME) profile in animal models. [, ]

Q6: Are there any known safety concerns associated with Bacopaside I?

A6: Research on the safety profile of Bacopaside I is ongoing. While Bacopa monnieri extracts are generally considered safe for human consumption, more studies are needed to determine the long-term safety and potential toxicity of isolated Bacopaside I. []

Q7: What are the challenges in developing Bacopaside I as a therapeutic agent?

A7: Some challenges in developing Bacopaside I as a drug candidate include:

  • Bioavailability: Like many saponins, Bacopaside I may have limited bioavailability, meaning it might not be efficiently absorbed into the bloodstream. [, ]
  • Blood-brain barrier penetration: The blood-brain barrier protects the brain from potentially harmful substances. Developing formulations that can effectively deliver Bacopaside I across this barrier is crucial for its therapeutic success in neurological disorders. [, ]
  • Standardization and quality control: Ensuring consistent quality and purity of Bacopaside I extracts is vital for reliable research and therapeutic applications. [, ]

Q8: What are the future directions for research on Bacopaside I?

A8: Future research on Bacopaside I will likely focus on:

  • Formulation development: Exploring novel drug delivery systems to enhance its bioavailability and brain penetration. []
  • Biomarker discovery: Identifying biomarkers that can predict treatment response, monitor efficacy, and assess potential adverse effects. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。